molecular formula C12H8BrClF2N2O B3153310 5-Bromo-3-((2-chloro-3,6-difluorobenzyl)oxy)pyridin-2-amine CAS No. 756503-67-0

5-Bromo-3-((2-chloro-3,6-difluorobenzyl)oxy)pyridin-2-amine

Cat. No.: B3153310
CAS No.: 756503-67-0
M. Wt: 349.56 g/mol
InChI Key: MQISUXVEATUEPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-((2-chloro-3,6-difluorobenzyl)oxy)pyridin-2-amine is a pyridine derivative featuring a bromo substituent at position 5, an amine group at position 2, and a benzyloxy group at position 3. The benzyl moiety is further substituted with chlorine (position 2) and fluorine atoms (positions 3 and 6), creating a highly halogenated structure. This compound is part of a broader class of halogenated pyridines, which are pivotal intermediates in medicinal chemistry and agrochemical research due to their bioactivity and structural versatility .

Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica (2025), limiting its accessibility for further experimental studies .

Properties

IUPAC Name

5-bromo-3-[(2-chloro-3,6-difluorophenyl)methoxy]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClF2N2O/c13-6-3-10(12(17)18-4-6)19-5-7-8(15)1-2-9(16)11(7)14/h1-4H,5H2,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQISUXVEATUEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)COC2=C(N=CC(=C2)Br)N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-((2-chloro-3,6-difluorobenzyl)oxy)pyridin-2-amine typically involves multiple steps, including halogenation, nucleophilic substitution, and coupling reactions. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-((2-chloro-3,6-difluorobenzyl)oxy)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic reagents are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups or replace existing ones.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to 5-bromo derivatives exhibit promising anticancer properties. For instance, the introduction of halogen atoms like bromine and fluorine has been shown to enhance the biological activity against various cancer cell lines. A study demonstrated that pyridine derivatives can inhibit tumor growth by interfering with cell cycle progression and apoptosis pathways .
  • Antimicrobial Properties
    • Research has highlighted the potential of pyridine derivatives in combating bacterial infections. Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition of bacterial growth. The presence of the difluorobenzyl group may enhance lipophilicity, improving membrane permeability and bioactivity .
  • Inflammation Modulation
    • Pyridine-based compounds have been explored for their anti-inflammatory effects. For instance, derivatives have been linked to the inhibition of pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Agrochemical Applications

  • Herbicidal Activity
    • The compound's structural features suggest potential applications in herbicides. Similar compounds have shown effectiveness in controlling weed growth by inhibiting specific enzymes involved in plant metabolism. This could lead to the development of selective herbicides that minimize damage to crops while effectively managing weed populations .
  • Pesticide Development
    • The unique chemical properties of 5-bromo-3-((2-chloro-3,6-difluorobenzyl)oxy)pyridin-2-amine make it a candidate for pesticide formulations. Its efficacy against pests can be attributed to its ability to disrupt biological processes within target organisms, thereby providing a means for pest control in agricultural settings .

Data Table: Summary of Applications

Application AreaSpecific Use CasesRelevant Findings
Medicinal ChemistryAnticancer agentsInhibits tumor growth; affects cell cycle
Antimicrobial agentsEffective against Gram-positive/negative bacteria
Anti-inflammatory drugsReduces pro-inflammatory cytokines
AgrochemicalsHerbicidesControls weed growth via enzyme inhibition
PesticidesDisrupts biological processes in pests

Case Studies

  • Anticancer Research
    • A study published in the Journal of Medicinal Chemistry explored a series of brominated pyridine derivatives for their anticancer properties. The results indicated that compounds with a similar structure to 5-bromo-3-((2-chloro-3,6-difluorobenzyl)oxy)pyridin-2-amine exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for drug development.
  • Agricultural Trials
    • Field trials conducted on herbicidal efficacy showed that pyridine-based compounds could selectively eliminate common weeds without harming crop yield. These findings support further development of formulations based on 5-bromo derivatives for agricultural use.

Mechanism of Action

The mechanism of action of 5-Bromo-3-((2-chloro-3,6-difluorobenzyl)oxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action .

Comparison with Similar Compounds

Key Observations :

  • Linker Flexibility : Ethynyl linkers (as in ) enable modular synthesis, while ether linkages (e.g., ethoxy in ) introduce stereochemical complexity.

Functional Group Modifications on the Pyridine Core

Compound Name Pyridine Substituents Molecular Weight Synthesis Yield Key Applications Reference(s)
5-Bromo-3-(difluoromethoxy)pyridin-2-amine 3-OCHF₂ 239.0 g/mol Not reported Potential agrochemical intermediate
5-Bromo-3-(trifluoromethoxy)pyridin-2-amine 3-OCF₃ 251.0 g/mol Not reported High hydrophobicity (LogP = 8.11)
5-Bromo-6-chloropyridin-2-amine 5-Br, 6-Cl 207.5 g/mol Not reported Antimicrobial research

Key Observations :

  • Electron-Withdrawing Groups : Trifluoromethoxy (OCF₃) and difluoromethoxy (OCHF₂) groups enhance metabolic stability and lipophilicity, critical for drug design .
  • Halogen Positioning : Adjacent halogens (e.g., 5-Br and 6-Cl in ) may influence intermolecular interactions in crystal packing or receptor binding.

Biological Activity

5-Bromo-3-((2-chloro-3,6-difluorobenzyl)oxy)pyridin-2-amine (CAS: 756503-67-0) is an organic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H8BrClF2N2OC_{12}H_{8}BrClF_{2}N_{2}O, characterized by a bromine atom at the 5th position of the pyridine ring and a chloro-difluorobenzyl group attached via an oxygen atom at the 3rd position. The amine group is located at the 2nd position of the pyridine ring, which plays a crucial role in its biological interactions.

Biological Activity Overview

The biological activity of 5-Bromo-3-((2-chloro-3,6-difluorobenzyl)oxy)pyridin-2-amine has been investigated in various contexts, including:

1. Anticancer Activity

  • Mechanism : The compound has shown promise in inducing apoptosis in cancer cell lines. For instance, studies have indicated that it can suppress tumor growth in mice models, demonstrating its potential as an anticancer agent.
  • IC50 Values : Research indicates that this compound exhibits cytotoxicity with IC50 values in the range of 25–50 μM against various cancer cell lines, suggesting moderate potency compared to established chemotherapeutics .

2. Enzyme Inhibition

  • Target Enzymes : The compound acts as an inhibitor for certain kinases involved in cancer progression. For example, it has been shown to inhibit PI3Kδ and AKT pathways, which are critical for cell survival and proliferation .
  • Selectivity : Studies have indicated that it possesses selectivity towards these targets, which is beneficial for minimizing side effects associated with broader-spectrum inhibitors .

3. Anti-inflammatory Properties

  • Research Findings : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine production and reducing inflammatory markers in vitro .

The mechanism of action involves binding to specific molecular targets, including enzymes and receptors. The interactions may lead to alterations in signaling pathways that control cell growth and survival:

  • Binding Affinity : Detailed studies on binding affinities are essential for understanding how effectively this compound interacts with its targets.
  • Downstream Effects : Following binding, downstream signaling pathways are modulated, leading to effects such as apoptosis in cancer cells or reduced inflammatory responses.

Research Findings and Case Studies

Study ReferenceFocusKey Findings
Anticancer ActivityInduced apoptosis in MCF cell lines; tumor growth suppression in mice models.
Enzyme InhibitionSelective inhibition of PI3Kδ and AKT pathways with IC50 values around 1.0 μM for pAKT.
Anti-inflammatory EffectsModulated cytokine production; potential reduction in inflammatory markers observed.

Q & A

Q. What are the key considerations for synthesizing 5-Bromo-3-((2-chloro-3,6-difluorobenzyl)oxy)pyridin-2-amine in high yield?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 2-amino-5-bromopyridin-3-ol with a benzyl bromide derivative (e.g., 2-chloro-3,6-difluorobenzyl bromide) in a polar aprotic solvent like DMF or DMSO. A base such as cesium carbonate (Cs₂CO₃) is critical to deprotonate the hydroxyl group and facilitate the ether bond formation. Optimal conditions include heating at 60–80°C for 12–24 hours, followed by purification via flash chromatography (silica gel, gradient elution with EtOAc/heptane). Yield improvements (~46–60%) are achieved by controlling stoichiometry (1:1.2 molar ratio of pyridine derivative to benzyl bromide) and avoiding side reactions like over-alkylation .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>98% target peak area).
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy group integration, absence of residual solvents).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic pattern matching bromine/chlorine signatures.
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL) to resolve bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice) .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential dust/aerosol formation.
  • Storage : Inert atmosphere (argon) at –20°C to prevent degradation.
  • Spill Management : Neutralize with vermiculite or sand, followed by disposal as halogenated waste. Toxicity data are limited, so treat as a suspected irritant (H315, H319) based on structural analogs .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-chloro-3,6-difluorobenzyl group influence reactivity in downstream modifications?

  • Methodological Answer : The chlorine and fluorine substituents create a sterically hindered and electron-deficient benzyl group. This impacts:
  • Nucleophilic Aromatic Substitution (SNAr) : Fluorine’s strong electron-withdrawing effect activates the pyridine ring for substitution at the 5-bromo position, but steric bulk may slow reactions.
  • Cross-Coupling (Suzuki, Buchwald-Hartwig) : Bromine at C5 is a common site for Pd-catalyzed couplings. Steric hindrance from the benzyloxy group may require bulky ligands (e.g., XPhos) or elevated temperatures (80–100°C) to achieve efficient conversion .

Q. What crystallographic challenges arise when resolving the structure of this compound, and how are they addressed?

  • Methodological Answer :
  • Crystal Growth : Slow evaporation from dichloroethane or DCM/hexane mixtures produces suitable crystals. Thermal stability must be monitored (TGA/DSC) to avoid decomposition during cooling.
  • Disorder in the Benzyl Group : The 2-chloro-3,6-difluorobenzyl moiety may exhibit rotational disorder. Refinement using SHELXL with restrained isotropic displacement parameters (ISOR) and partial occupancy modeling improves accuracy.
  • Hydrogen Bonding : Intermolecular N–H···N and N–H···Br interactions (3.0–3.2 Å) stabilize the lattice. These are identified via Hirshfeld surface analysis and validated using Mercury software .

Q. How can computational methods predict the pharmacological activity of this compound as a kinase inhibitor intermediate?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinase active sites (e.g., ALK or TrkA). The pyridin-2-amine scaffold aligns with ATP-binding pockets, while the halogenated benzyl group may occupy hydrophobic subpockets.
  • QSAR Modeling : Correlate substituent electronegativity (Cl, F) with inhibitory potency (IC₅₀) using Hammett σ constants.
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) to evaluate residence time and selectivity .

Critical Analysis of Contradictions

  • Stereochemical Outcomes : reports planar pyridine-benzyloxy conformations, while highlights chiral intermediates. Researchers must verify enantiomeric purity (e.g., chiral HPLC) if the benzyl group’s substitution introduces asymmetry .
  • Solvent Effects : DMF yields higher reactivity than DMSO in some protocols (Table 1), but DMSO’s higher boiling point may reduce side reactions. Pilot trials are recommended to optimize for specific derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-((2-chloro-3,6-difluorobenzyl)oxy)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-((2-chloro-3,6-difluorobenzyl)oxy)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.